molecular formula C18H21NO7S2 B2684113 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine CAS No. 1795357-95-7

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine

货号: B2684113
CAS 编号: 1795357-95-7
分子量: 427.49
InChI 键: NCJUYHHHKSTGOS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C18H21NO7S2 and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a synthetic compound with potential therapeutic applications, particularly in the field of neuroscience. This compound is characterized by its complex structure, which includes a piperidine ring linked to sulfonyl groups and a dihydrobenzo[dioxin] moiety. Its molecular weight is approximately 442.48 g/mol, and it is classified under CAS number 796092-26-7.

Structural Characteristics

The compound features:

  • Dihydrobenzo[b][1,4]dioxin moiety : This bicyclic system enhances the compound's biological activity.
  • Sulfonyl groups : These groups improve solubility and bioavailability, making the compound more effective in biological systems.

Dopamine Receptor Antagonism

Research indicates that this compound exhibits significant biological activity as a potential antagonist for dopamine receptors, particularly the D4 subtype. The D4 receptor has been implicated in various neurological disorders such as schizophrenia and Parkinson's disease. Studies show that related compounds have demonstrated selectivity towards D4 receptors, suggesting that this compound may also possess a unique binding profile.

Binding Affinity Studies :

  • The compound has shown high binding affinity for D4 receptors, with selectivity over D2 and D3 receptors. For instance, one study reported that related compounds had over 1,100-fold selectivity for D4 receptors compared to D2 receptors .

Enzyme Inhibition

Additionally, derivatives of this compound have been investigated for their enzyme inhibitory potential. For example:

  • Acetylcholinesterase Inhibition : Some synthesized derivatives were screened against acetylcholinesterase and showed promising results for potential therapeutic applications in Alzheimer's disease .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the dihydrobenzo[b][1,4]dioxin moiety.
  • Sulfonylation using sulfonyl chlorides.
  • Coupling with appropriate piperidine derivatives.

Case Study 1: Neuropharmacological Applications

A study explored the effects of related compounds on animal models exhibiting symptoms of schizophrenia. The results indicated that compounds with similar structures to this compound could reduce hyperactivity and improve cognitive function in these models. This suggests potential therapeutic applications in treating psychiatric disorders .

Case Study 2: Enzyme Activity Screening

In another study, various synthesized derivatives were tested for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The results showed that certain derivatives exhibited significant inhibition rates, indicating their potential use in managing type II diabetes and Alzheimer's disease .

Summary of Biological Activities

Activity Type Target Findings
Dopamine Receptor AntagonismD4 ReceptorsHigh selectivity over D2/D3 receptors; potential for treating schizophrenia .
Enzyme InhibitionAcetylcholinesterasePromising inhibitory activity; potential for Alzheimer's treatment .
Enzyme Inhibitionα-glucosidaseSignificant inhibition; potential for type II diabetes management .

属性

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(furan-2-ylmethylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO7S2/c20-27(21,13-14-2-1-9-24-14)15-5-7-19(8-6-15)28(22,23)16-3-4-17-18(12-16)26-11-10-25-17/h1-4,9,12,15H,5-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJUYHHHKSTGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。